![molecular formula C29H34FN5O5 B8180876 3-(4-(2-Aminopropoxy)phenyl)-N-(1-(3-fluorophenyl)ethyl)imidazo[1,2-b]pyridazin-6-amine adipate](/img/structure/B8180876.png)
3-(4-(2-Aminopropoxy)phenyl)-N-(1-(3-fluorophenyl)ethyl)imidazo[1,2-b]pyridazin-6-amine adipate
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Overview
Description
3-(4-(2-Aminopropoxy)phenyl)-N-(1-(3-fluorophenyl)ethyl)imidazo[1,2-b]pyridazin-6-amine adipate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes an imidazo[1,2-b]pyridazin-6-amine core, which is functionalized with a 2-aminopropoxy group and a 3-fluorophenyl group. The adipate salt form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-Aminopropoxy)phenyl)-N-(1-(3-fluorophenyl)ethyl)imidazo[1,2-b]pyridazin-6-amine adipate typically involves multiple steps:
Formation of the imidazo[1,2-b]pyridazin-6-amine core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 2-aminopropoxy group: This step involves the reaction of the imidazo[1,2-b]pyridazin-6-amine core with a suitable aminopropoxy reagent under controlled conditions.
Attachment of the 3-fluorophenyl group: This can be done through a substitution reaction using a fluorophenyl halide.
Formation of the adipate salt: The final compound is converted to its adipate salt form by reacting with adipic acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aminopropoxy group.
Reduction: Reduction reactions can occur at the imidazo[1,2-b]pyridazin-6-amine core.
Substitution: The fluorophenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenated reagents and catalysts such as palladium on carbon.
Major Products
Oxidation: Oxidized derivatives of the aminopropoxy group.
Reduction: Reduced forms of the imidazo[1,2-b]pyridazin-6-amine core.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. The imidazo[1,2-b]pyridazin-6-amine core is known to interact with certain enzymes and receptors, modulating their activity. The 3-fluorophenyl group enhances binding affinity and specificity, while the 2-aminopropoxy group can influence the compound’s pharmacokinetics.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-(2-Hydroxypropoxy)phenyl)-N-(1-(3-fluorophenyl)ethyl)imidazo[1,2-b]pyridazin-6-amine
- 3-(4-(2-Methoxypropoxy)phenyl)-N-(1-(3-fluorophenyl)ethyl)imidazo[1,2-b]pyridazin-6-amine
Uniqueness
3-(4-(2-Aminopropoxy)phenyl)-N-(1-(3-fluorophenyl)ethyl)imidazo[1,2-b]pyridazin-6-amine adipate stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the adipate salt form further enhances its solubility and stability, making it more versatile for various applications.
Biological Activity
The compound 3-(4-(2-Aminopropoxy)phenyl)-N-(1-(3-fluorophenyl)ethyl)imidazo[1,2-b]pyridazin-6-amine adipate , also known as Taletrectinib (CAS No. 1505515-69-4), is a novel therapeutic agent primarily being investigated for its potential in oncology. This article focuses on the biological activity of this compound, summarizing relevant research findings, case studies, and potential applications in medical science.
Basic Information
Property | Details |
---|---|
Molecular Formula | C₃₃H₃₈FN₅O₅ |
Molecular Weight | 551.61 g/mol |
CAS Number | 1505515-69-4 |
Purity | 98% |
Storage Conditions | Keep in a dark place, inert atmosphere, room temperature |
Structural Characteristics
Taletrectinib features a complex structure that includes an imidazopyridazine core, which is known for its biological activity. The presence of a fluorophenyl group and an aminopropoxy side chain contributes to its pharmacological properties.
Taletrectinib functions as a selective inhibitor of proto-oncogene tyrosine-protein kinase ROS1. This inhibition is crucial in targeting tumors that express ROS1 fusion proteins, commonly found in non-small cell lung cancer (NSCLC) and other malignancies. The compound's selectivity for ROS1 over other kinases minimizes off-target effects, enhancing its therapeutic profile .
In Vitro and In Vivo Studies
-
In Vitro Efficacy :
- Taletrectinib demonstrated potent anti-proliferative effects against various cancer cell lines with ROS1 alterations. In studies, it exhibited an IC50 value in the low nanomolar range, indicating high potency.
- The compound effectively inhibited downstream signaling pathways associated with cell survival and proliferation, such as the MAPK and PI3K/AKT pathways .
-
In Vivo Efficacy :
- Animal models treated with Taletrectinib showed significant tumor regression compared to controls. In xenograft models of NSCLC, tumors treated with Taletrectinib exhibited reduced growth rates and increased apoptosis markers .
- A case study involving a patient with advanced ROS1-positive lung cancer highlighted the clinical efficacy of Taletrectinib, resulting in partial remission after several weeks of treatment .
Safety Profile
Taletrectinib's safety profile has been evaluated in preclinical studies and early-phase clinical trials. Common adverse effects include:
- Fatigue
- Nausea
- Diarrhea
- Elevated liver enzymes
These effects are generally manageable and do not preclude the use of the drug in therapeutic settings .
Clinical Application in Lung Cancer
A notable case involved a 56-year-old female patient diagnosed with ROS1-positive NSCLC who had previously failed multiple lines of therapy. Upon administration of Taletrectinib:
- Initial Response : Significant reduction in tumor size was observed within four weeks.
- Long-term Follow-up : After six months, the patient maintained stable disease with no progression noted on imaging studies.
This case underscores the potential of Taletrectinib as a targeted therapy for patients with specific genetic alterations.
Properties
IUPAC Name |
3-[4-(2-aminopropoxy)phenyl]-N-[1-(3-fluorophenyl)ethyl]imidazo[1,2-b]pyridazin-6-amine;hexanedioic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN5O.C6H10O4/c1-15(25)14-30-20-8-6-17(7-9-20)21-13-26-23-11-10-22(28-29(21)23)27-16(2)18-4-3-5-19(24)12-18;7-5(8)3-1-2-4-6(9)10/h3-13,15-16H,14,25H2,1-2H3,(H,27,28);1-4H2,(H,7,8)(H,9,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DORJQZDOULKINH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=CC=C(C=C1)C2=CN=C3N2N=C(C=C3)NC(C)C4=CC(=CC=C4)F)N.C(CCC(=O)O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34FN5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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